BMS-363131 is a synthetic compound recognized for its role as a selective inhibitor of human mast cell tryptase. Mast cell tryptase is a serine protease implicated in various inflammatory processes and is associated with conditions such as asthma, allergies, and other inflammatory diseases. BMS-363131 belongs to a class of compounds known as azetidinones, specifically designed to target the enzymatic activity of tryptase, thereby modulating its effects in pathological conditions.
BMS-363131 was developed by researchers exploring the structure-activity relationship of tryptase inhibitors. It is classified as a non-guanidine azetidinone derivative, which distinguishes it from other inhibitors that may contain guanidine moieties. The compound's design aims to enhance selectivity and potency against human mast cell tryptase, making it a valuable candidate for therapeutic applications in inflammatory diseases .
The synthesis of BMS-363131 involves solid-phase methodologies that facilitate the rapid assessment of structure-activity relationships. The synthetic route typically includes the following steps:
The resulting BMS-363131 has been characterized using analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .
BMS-363131 features a unique molecular structure characterized by its azetidinone ring system. The key structural components include:
The molecular formula of BMS-363131 is C12H14N2O3, with a molecular weight of approximately 234.25 g/mol. The compound's three-dimensional structure plays a critical role in its interaction with the active site of tryptase .
BMS-363131 undergoes specific chemical reactions that facilitate its interaction with mast cell tryptase:
Research has shown that BMS-363131 exhibits competitive inhibition against tryptase substrates, highlighting its potential for therapeutic use in conditions driven by excessive tryptase activity .
The mechanism of action for BMS-363131 involves several key steps:
This mechanism underscores the therapeutic potential of BMS-363131 in managing conditions where mast cell activation contributes to disease pathology .
BMS-363131 exhibits several notable physical and chemical properties:
These properties are essential for evaluating the compound's suitability for pharmaceutical formulations .
BMS-363131 has significant potential applications in scientific research and clinical settings:
The development of serine protease inhibitors represents a cornerstone in targeting inflammatory and immune-mediated pathologies. Early inhibitors suffered from lack of specificity and metabolic instability, limiting therapeutic utility. BMS-363131 emerged as a refined therapeutic candidate through structure-based drug design approaches aimed at overcoming these limitations. This compound belongs to a class of inhibitors targeting mast cell tryptase, a tetrameric serine protease stored in mast cell granules. Tryptase gained prominence as a therapeutic target due to its pleiotropic roles in inflammation, tissue remodeling, and viral pathogenesis [2]. Historical efforts to inhibit tryptase focused on disrupting its active sites or preventing tetramer stabilization. BMS-363131 was optimized for both hydrolytic stability (maintaining integrity at pH 7–9) and exceptional potency, achieving half-maximal inhibitory concentration (IC50) values below 1.7 nM [1] [4]. Its design specifically addressed the need for inhibitors resistant to physiological pH variations, a critical advancement over earlier prototypes prone to degradation.
Table 1: Evolution of Key Tryptase Inhibitor Properties
Compound Generation | Selectivity | Metabolic Stability | Clinical Translation |
---|---|---|---|
First-generation (e.g., APC-366) | Moderate | Low (pH-sensitive) | Limited efficacy |
Second-generation (e.g., Nafamostat) | Improved | Moderate | Narrow therapeutic window |
BMS-363131 | High (IC50 <1.7 nM) | High (stable pH 7–9) | Preclinical validation |
Mast cells serve as sentinel immune cells whose dysregulation contributes to pathologies ranging from asthma to viral infections. Central to their pathogenicity is tryptase release, which activates protease-activated receptor-2 (PAR-2), induces vascular leakage, recruits neutrophils, and cleaves viral spike proteins to facilitate cellular entry [2]. BMS-363131 exerts precise pathophysiological modulation by selectively inhibiting tryptase, thereby interrupting these cascades. In SARS-CoV-2 infections, mast cell-derived tryptase correlates with disease severity by potentiating viral entry via ACE2 cleavage and promoting endothelial inflammation [2]. The compound attenuates asthma pathophysiology in guinea pig models by suppressing tryptase-mediated bronchoconstriction, vascular permeability, and inflammatory cell infiltration [1] [4]. Furthermore, it indirectly modulates extracellular vesicle (EV)-mediated intercellular communication. Mast cell-derived EVs carry tryptase and other mediators that amplify inflammation in allergic responses and tumor microenvironments [3] [5]. By inhibiting tryptase activity, BMS-363131 disrupts EV-mediated crosstalk, offering a novel mechanism beyond direct enzyme inhibition.
BMS-363131 represents a strategic convergence of target specificity and therapeutic innovation. Its mechanistic significance lies in its ability to dissect tryptase-specific pathways within the broader context of mast cell biology. Unlike broad anti-inflammatory agents, BMS-363131 enables precise interrogation of tryptase-dependent processes such as:
The compound’s molecular design facilitates its use as a pharmacological probe to validate tryptase as a target across diverse indications. Current research explores its utility in mastocytosis, where tryptase exacerbates tissue fibrosis, and in rheumatoid arthritis, where it mediates synovial inflammation [8]. Its hydrolytic stability ensures reliable in vivo pharmacokinetics, addressing a key limitation of peptide-based inhibitors.
Table 2: Molecular and Functional Profile of BMS-363131
Property | Specification | Therapeutic Implication |
---|---|---|
Molecular Weight | 540.65 g/mol | Optimal for tissue penetration |
Chemical Formula | C28H40N6O5 | Synthetic feasibility |
Target IC50 | <1.7 nM | High potency against tryptase |
Stability | pH 7–9 | Resistance to physiological hydrolysis |
In Vivo Efficacy | Attenuated asthma in guinea pigs | Proof-of-concept for allergic inflammation |
BMS-363131 bridges the gap between mechanistic understanding of mast cell protease biology and translational innovation, positioning tryptase inhibition as a viable strategy for immune modulation beyond classical allergy paradigms. Its ongoing evaluation in complex pathophysiology underscores its role as a template for next-generation serine protease inhibitors [1] [2] [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7